molecular formula C14H13N7 B2569117 Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine CAS No. 111184-76-0

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine

Cat. No.: B2569117
CAS No.: 111184-76-0
M. Wt: 279.307
InChI Key: RWMFBMBMAVVXNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine, also known as TBTA, primarily targets copper ions in biochemical reactions . It acts as a ligand, forming complexes with metal ions, particularly copper ions . The role of these copper ions is crucial in various biochemical reactions, where they act as catalysts.

Mode of Action

This compound interacts with its targets, the copper ions, by stabilizing them . It stabilizes both Cu+ and Cu2+ ions in the reaction environment . This stabilization is significant as it prevents the disproportionation and oxidation of the copper ions . This ensures that the copper ions remain accessible for chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . By stabilizing the copper ions, this compound enhances the catalytic effect of the copper ions in this reaction . The downstream effects of this include the formation of triazole rings, which are important structures in many biologically active compounds.

Pharmacokinetics

It is known to be soluble in organic solvents such as dmso and dmf . This solubility can impact its bioavailability, as it may influence how well the compound is absorbed and distributed within the body.

Result of Action

The molecular effect of this compound’s action is the stabilization of copper ions, which enhances their catalytic effect in biochemical reactions . On a cellular level, this can lead to the successful completion of reactions such as the azide-acetylene cycloaddition, which is crucial in the synthesis of various biologically active compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an inert atmosphere or anhydrous conditions can affect the stabilization of copper ions . One of the advantages of this compound is that it can stabilize copper ions without requiring these specific conditions . This makes it a versatile tool in biochemical research.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7/c1-3-7-13-11(5-1)16-18-20(13)9-15-10-21-14-8-4-2-6-12(14)17-19-21/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFBMBMAVVXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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